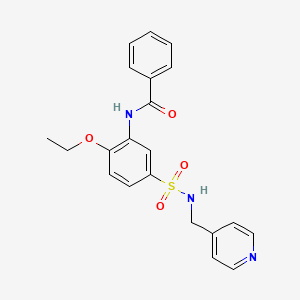
N-(2-ethoxy-5-(N-(pyridin-4-ylmethyl)sulfamoyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxy-5-(N-(pyridin-4-ylmethyl)sulfamoyl)phenyl)benzamide, also known as EPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPB belongs to the class of sulfonamide-based compounds and has been shown to exhibit promising anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mécanisme D'action
The mechanism of action of N-(2-ethoxy-5-(N-(pyridin-4-ylmethyl)sulfamoyl)phenyl)benzamide is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as PI3K, Akt, mTOR, and NF-κB, which play critical roles in cell proliferation, survival, and inflammation. This compound also modulates the expression of various genes involved in these pathways, leading to its anti-inflammatory, anti-tumor, and anti-diabetic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound inhibits cell proliferation, migration, and invasion, and induces apoptosis. In inflammation models, this compound reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB, and suppresses the expression of adhesion molecules. In diabetes models, this compound improves insulin sensitivity, glucose uptake, and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxy-5-(N-(pyridin-4-ylmethyl)sulfamoyl)phenyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound is also stable under various experimental conditions and can be easily synthesized and purified. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. This compound also requires further optimization for its clinical applications, including its pharmacodynamics and pharmacokinetics.
Orientations Futures
N-(2-ethoxy-5-(N-(pyridin-4-ylmethyl)sulfamoyl)phenyl)benzamide has great potential for further development as a therapeutic agent for various diseases. Future research directions include optimizing this compound's pharmacokinetics and pharmacodynamics, identifying its molecular targets and signaling pathways, and evaluating its efficacy and safety in preclinical and clinical studies. This compound's potential applications in combination therapy and drug delivery systems should also be explored.
Méthodes De Synthèse
N-(2-ethoxy-5-(N-(pyridin-4-ylmethyl)sulfamoyl)phenyl)benzamide is synthesized using a multi-step process that involves the reaction of 2-ethoxy-5-nitrobenzamide with pyridine-4-carboxaldehyde, followed by reduction with sodium borohydride and treatment with sulfamide. The final product is obtained through the reaction of the resulting intermediate with benzoyl chloride. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-ethoxy-5-(N-(pyridin-4-ylmethyl)sulfamoyl)phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer research, this compound has been shown to inhibit the proliferation and migration of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key transcription factor involved in inflammation. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in adipocytes.
Propriétés
IUPAC Name |
N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-28-20-9-8-18(29(26,27)23-15-16-10-12-22-13-11-16)14-19(20)24-21(25)17-6-4-3-5-7-17/h3-14,23H,2,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIBPZGEITWMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

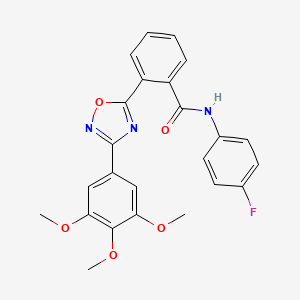
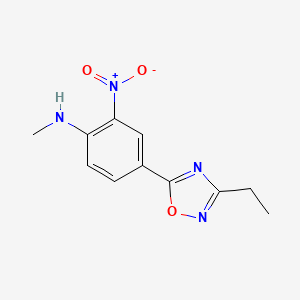
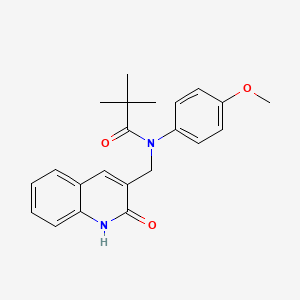
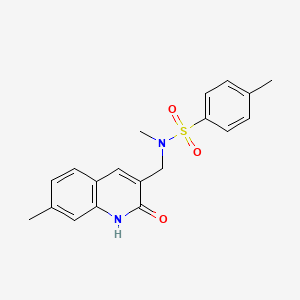

![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7695755.png)
![N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695768.png)
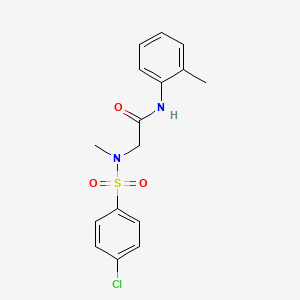
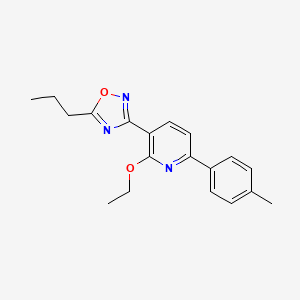


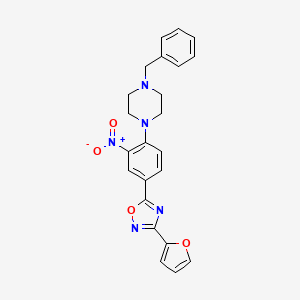
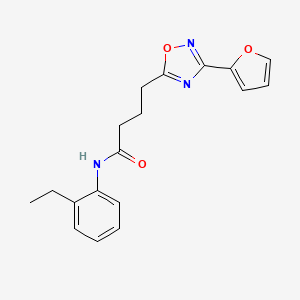
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)